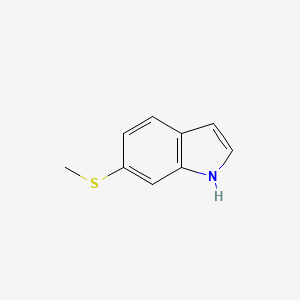

6-(methylthio)-1H-Indole

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 6-(methylthio)-1H-Indole has been described in the literature. For instance, the synthesis of oligoribonucleotides containing N6‐alkyladenosines and 2‐methylthio‐N6‐alkyladenosines via post‐synthetic modification of precursor oligomers has been reported . The precursor oligoribonucleotide carrying 6‐methylthiopurine riboside residue was used for the synthesis .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Dihydropyrimidines as Precursors for Synthesizing Oxoketene Gem-Dithiol and 1,2-Dithiol-3-Thione: Compounds bearing both indole and dihydropyrimidines nuclei have been synthesized for their biological and pharmacological activities. Indole derivatives have been used as synthons to create various heterocyclic compounds with promising antimicrobial activities (Hassan, Zayed, & Abozied, 2020).

Spectroscopic and Structural Analysis

- Structural, Vibrational, and NMR Spectroscopic Investigations: A study on 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole demonstrated its characterization through various spectroscopic techniques, highlighting its potential in diverse research applications (Bhat, Dar, Ahmad, & Khan, 2017).

- Experimental and Computational Investigations of New Indole Derivatives: This study synthesized novel indole-based imines and amines, characterizing them through spectroscopic and X-ray diffraction techniques. The research explored their potential in biological, industrial, and optical applications (Tariq et al., 2020).

Antimicrobial and Bioactive Compounds

- Sulfur-Containing Polybromoindoles from the Formosan Red Alga: A study reported the isolation of new sulfur-containing polybromoindoles, including derivatives of 6-(methylthio)-1H-Indole, from red algae, with an evaluation of their cytotoxicity against cancer cells (El-Gamal, Wang, & Duh, 2005).

- Indothiazinone, an Indolyl Thiazolyl Ketone from a Novel Myxobacterium: The discovery of indothiazinone, an indolyl thiazolyl ketone, revealed six indole derivatives with potential antimicrobial metabolites (Jansen et al., 2014).

Synthesis and Functionalization Techniques

- Synthesis and Functionalization of Indoles through Palladium-Catalyzed Reactions: This review highlighted the synthesis and functionalization of indoles, including this compound, emphasizing the role of palladium-catalyzed reactions in organic chemistry (Cacchi & Fabrizi, 2005).

- Synthesis and Characterization of 3-Acetyl-2-Aryl-5-(6-Indole)-1,3,4-Oxadiazolines under Microwave Irradiation: This study demonstrated the synthesis of indole derivatives under microwave irradiation, emphasizing the efficient creation of new compounds with potential applications (Chen Yu, 2009).

Environmental and Material Applications

- Study on the Preparation and Properties of New Environmentally Friendly Antifouling Acrylic Metal Salt Resins Containing Indole Derivative Group: Indole derivatives were used in the development of antifouling resins for environmental applications, showcasing their versatility beyond biological fields (Chunhua et al., 2020).

- Novel Conducting Polymers Based on Thieno[3,2-b]Indoles: The electropolymerization of indole derivatives, including those related to this compound, was explored for creating new conducting materials, highlighting their application in material science (Mezlova et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of 6-(methylthio)-1H-Indole, also known as 6-Mercaptopurine, is the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which recycles purines to form nucleotides .

Mode of Action

This compound competes with hypoxanthine and guanine for HGPRTase and is converted into thioinosinic acid (TIMP) . TIMP inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) . This inhibition disrupts nucleic acid synthesis by inhibiting purine metabolism .

Biochemical Pathways

The compound affects the purine metabolism pathway, specifically the reactions involving IMP . By inhibiting the conversion of IMP to XMP and AMP, it disrupts the synthesis of nucleic acids, which are essential for cell growth and proliferation .

Pharmacokinetics

The pharmacokinetics of this compound is complex due to its extensive metabolism. It is known that the compound is metabolized by xanthine oxidase, and its bioavailability varies widely . The compound’s active metabolites have a longer elimination half-life

Result of Action

The result of the action of this compound is the disruption of nucleic acid synthesis, which inhibits cell growth and proliferation . This makes the compound effective in the treatment of conditions characterized by rapid cell growth, such as acute lymphocytic leukemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Methotrexate, for example, is known to inhibit xanthine oxidase, which could potentially increase the bioavailability of this compound . Additionally, genetic factors such as a deficiency in thiopurine S-methyltransferase can increase the risk of side effects

Propiedades

IUPAC Name |

6-methylsulfanyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTHQAKYJGTLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600582 | |

| Record name | 6-(Methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202584-22-3 | |

| Record name | 6-(Methylthio)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202584-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylsulfanyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

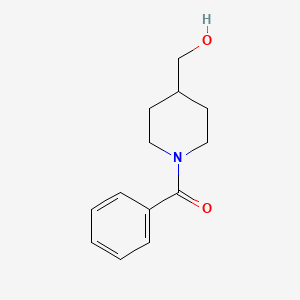

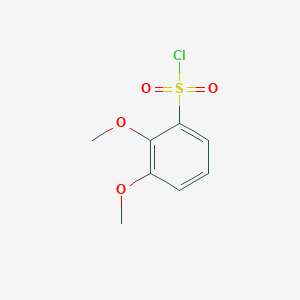

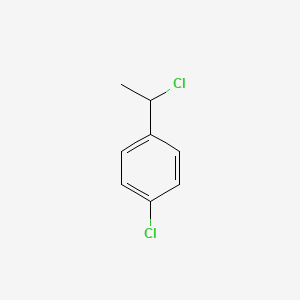

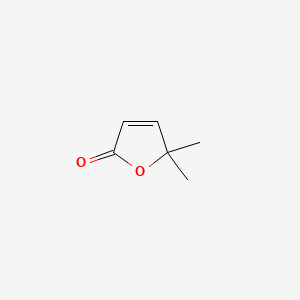

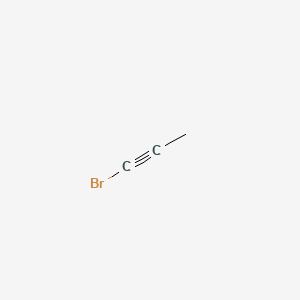

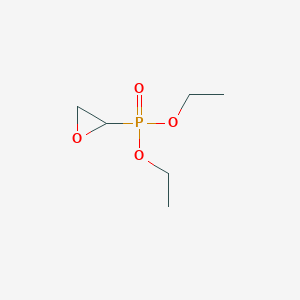

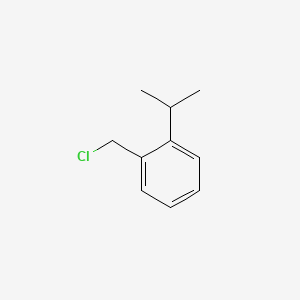

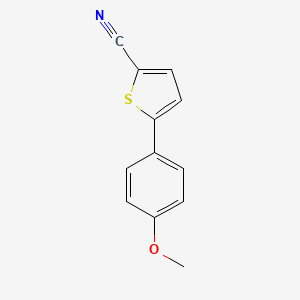

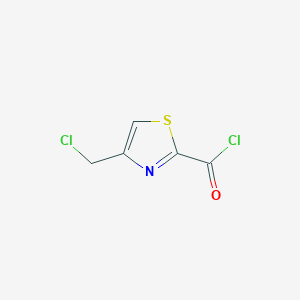

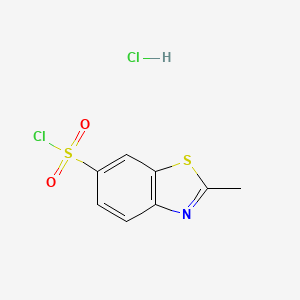

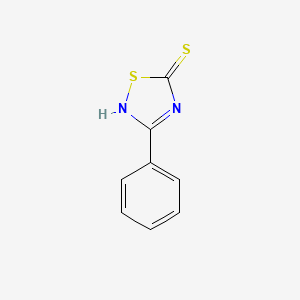

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride](/img/structure/B3049276.png)